Group 5 allergens, Ambrosia
Description
Biological Origin and Context within Ambrosia Species
Group 5 allergens are proteins found within the pollen of plants belonging to the Ambrosia genus. ontosight.ai These plants, part of the Asteraceae family, are widespread across North America and have become invasive in various parts of the world, including Europe and Asia. wikipedia.orgresearchgate.net The most well-studied species in the context of allergies are Ambrosia artemisiifolia (common or short ragweed), Ambrosia trifida (giant ragweed), and Ambrosia psilostachya (western ragweed). ontosight.ainih.gov
The allergens are produced in the pollen grains, which are small, lightweight (18–23 μm), and easily dispersed by wind, facilitating long-distance transport. nih.gov A single ragweed plant can produce up to a billion pollen grains in a season, contributing to high atmospheric concentrations and a significant public health concern. wikipedia.org While the exact biological function of Group 5 allergens remains unknown, they are recognized as minor allergens in ragweed pollen. meduniwien.ac.at
Definitional Framework and Nomenclature of Group 5 Allergens
The nomenclature of allergens is overseen by the World Health Organization/International Union of Immunological Societies (WHO/IUIS) Allergen Nomenclature Subcommittee. Allergens are designated with the first three letters of the genus, the first letter of the species, and a number corresponding to the order of their identification. Therefore, the Group 5 allergen from Ambrosia artemisiifolia is named Amb a 5. nih.govallergome.org
The term "Group" is used to classify structurally related allergens from different species within the same genus or from closely related genera. allergen.org These related allergens, known as homologs, often exhibit some level of cross-reactivity. The Group 5 ragweed allergens, including Amb a 5, Amb t 5 (from Ambrosia trifida), and Amb p 5 (from Ambrosia psilostachya), share approximately 45% amino acid sequence homology. allergen.org Isoallergens, which are different forms of the same allergen within a single species, and variants also exist, further diversifying the allergenic profile of ragweed pollen. allergen.orgkarger.com For instance, two isoforms of Amb a 5 have been identified and are antigenically indistinguishable. karger.com
Table 1: Nomenclature of Ambrosia Group 5 Allergens
| Allergen Name | Species of Origin | Common Name |
|---|---|---|
| Amb a 5 | Ambrosia artemisiifolia | Common/Short Ragweed |
| Amb t 5 | Ambrosia trifida | Giant Ragweed |
| Amb p 5 | Ambrosia psilostachya | Western Ragweed |
Significance in Aeroallergen Research Paradigms
Group 5 allergens, while considered minor allergens, are significant in the study of aeroallergens for several reasons. Their stability and resistance to degradation allow them to maintain their allergenic properties even after being released into the environment. ontosight.ai The study of these allergens, alongside major allergens like Amb a 1, provides a more complete picture of the allergenic potential of ragweed pollen.
Research into the structure and immune response to Group 5 allergens contributes to the development of better diagnostic tools and immunotherapies for ragweed allergy. For example, understanding the T-cell epitopes of Amb a 5 and Amb t 5 is crucial for designing specific immunotherapies that can desensitize allergic individuals. karger.com Furthermore, comparative studies of Group 5 homologs from different Ambrosia species help to elucidate the extent of cross-reactivity and inform the selection of appropriate extracts for allergy testing and treatment. nih.gov The presence and concentration of these allergens in the air are also monitored to provide warnings and management advice to allergy sufferers. unipr.it
Table 2: Biochemical Properties of Key Ambrosia Group 5 Allergens
| Property | Amb a 5 | Amb t 5 | Reference |
|---|---|---|---|
| Molecular Weight | 5 kDa | 4.4 kDa | nih.govkarger.com |
| Amino Acid Count | 45 | Not specified | nih.gov |
| Structure | Contains four disulfide bonds | Similar C-terminal helices to Amb a 5 | nih.govkarger.com |
| Cross-Reactivity with each other | Limited cross-reactivity with Amb t 5 | Limited cross-reactivity with Amb a 5 | nih.gov |
Table 3: Compound Names Mentioned | Compound Name | | | :--- | | Amb a 1 | | Amb a 2 | | Amb a 5 | | Amb a 6 | | Amb a 7 | | Amb a 8 | | Amb a 9 | | Amb a 10 | | Amb p 5 | | Amb t 5 | | Art v 1 | | Art v 6 | | Bet v 1 | | Cry j 1 | | Der f 2 | | Der p 2 | | Gly d 2 | | Jun a 1 | | Lep d 2 | | Lol p 2 | | Lol p 3 | | Tyr p 2 |
Structure
2D Structure
Properties
CAS No. |
136882-65-0 |
|---|---|
Molecular Formula |
C179H280N48O60S8 |
Molecular Weight |
4321 g/mol |
IUPAC Name |
(3S)-3-amino-4-[[(2S)-1-[[2-[[(2S)-1-[(4S)-5-[[2-[[(2S,3R)-1-[[(2S)-4-amino-1-[[(2R)-1-[[2-[[(2S)-6-amino-1-[[(2S)-1-[[2-[[(2S)-6-amino-1-[[(2S)-1-[[(2R)-1-[[(2R)-1-[[(2S)-1-[(2S)-2-[[(2S,3S)-1-[[2-[[(2S)-6-amino-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[(2S,3R)-2-[[(2R)-2-[[(2S)-4-amino-2-[[(2S)-6-amino-2-[[(2S)-4-amino-2-[[(2R)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-sulfanylpropanoyl]amino]-4-oxobutanoyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]-3-sulfanylpropanoyl]amino]-3-hydroxybutanoyl]oxy-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-4-[[(2S)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-oxopentanoyl]oxy-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C179H280N48O60S8/c1-14-86(9)139(190)171(277)220-122(79-292)164(270)210-111(63-127(187)236)159(265)201-105(31-20-25-55-184)153(259)209-112(64-128(188)237)160(266)218-125(82-295)169(275)226-144(90(13)231)179(285)287-177(283)88(11)196-150(256)104(30-19-24-54-183)202-163(269)117(73-228)213-162(268)115(67-137(248)249)211-156(262)108(59-92-35-43-96(233)44-36-92)208-165(271)123(80-293)221-174(280)141(85(7)8)224-168(274)124(81-294)217-158(264)110(61-94-39-47-98(235)48-40-94)207-152(258)102(28-17-22-52-181)198-132(241)71-195-173(279)142(87(10)15-2)225-170(276)126-32-26-56-227(126)176(282)118(74-229)214-166(272)120(77-290)219-167(273)121(78-291)216-157(263)109(60-93-37-45-97(234)46-38-93)206-151(257)101(27-16-21-51-180)197-131(240)70-194-172(278)140(84(5)6)223-154(260)103(29-18-23-53-182)199-130(239)68-193-149(255)119(76-289)215-161(267)113(65-129(189)238)212-175(281)143(89(12)230)222-134(243)72-191-147(253)106(203-155(261)107(204-146(252)100(186)75-288)58-91-33-41-95(232)42-34-91)49-50-138(250)286-178(284)116(57-83(3)4)200-133(242)69-192-148(254)114(66-136(246)247)205-145(251)99(185)62-135(244)245/h33-48,83-90,99-126,139-144,228-235,288-295H,14-32,49-82,180-186,190H2,1-13H3,(H2,187,236)(H2,188,237)(H2,189,238)(H,191,253)(H,192,254)(H,193,255)(H,194,278)(H,195,279)(H,196,256)(H,197,240)(H,198,241)(H,199,239)(H,200,242)(H,201,265)(H,202,269)(H,203,261)(H,204,252)(H,205,251)(H,206,257)(H,207,258)(H,208,271)(H,209,259)(H,210,270)(H,211,262)(H,212,281)(H,213,268)(H,214,272)(H,215,267)(H,216,263)(H,217,264)(H,218,266)(H,219,273)(H,220,277)(H,221,280)(H,222,243)(H,223,260)(H,224,274)(H,225,276)(H,226,275)(H,244,245)(H,246,247)(H,248,249)/t86-,87-,88-,89+,90+,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,139-,140-,141-,142-,143-,144-/m0/s1 |
InChI Key |
LXSTYQMJTPDIKD-ZUJFLFOUSA-N |
SMILES |
CCC(C)C(C(=O)NC(CS)C(=O)NC(CC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(CS)C(=O)NC(C(C)O)C(=O)OC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CS)NC(=O)C(C(C)C)NC(=O)C(CS)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(C(C)CC)NC(=O)C3CCCN3C(=O)C(CO)NC(=O)C(CS)NC(=O)C(CS)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(CS)NC(=O)C(CC(=O)N)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CCC(=O)OC(=O)C(CC(C)C)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C(CC(=O)O)N)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CS)N)N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CS)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CS)C(=O)N[C@@H]([C@@H](C)O)C(=O)OC(=O)[C@H](C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CS)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CS)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CO)NC(=O)[C@H](CS)NC(=O)[C@H](CS)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CS)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H]([C@@H](C)O)NC(=O)CNC(=O)[C@H](CCC(=O)OC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(=O)O)N)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](CS)N)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CS)C(=O)NC(CC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(CS)C(=O)NC(C(C)O)C(=O)OC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CS)NC(=O)C(C(C)C)NC(=O)C(CS)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(C(C)CC)NC(=O)C3CCCN3C(=O)C(CO)NC(=O)C(CS)NC(=O)C(CS)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(CS)NC(=O)C(CC(=O)N)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CCC(=O)OC(=O)C(CC(C)C)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C(CC(=O)O)N)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CS)N)N |
Other CAS No. |
136882-65-0 |
Synonyms |
Amb a V protein, Ambrosia artemisiifolia Amb t V protein, Ambrosia trifida AmbtV allergen protein, Ambrosia trifida AmbtV protein, Ambrosia trifida giant ragweed component RA5 group 5 allergens, Ambrosia Ra5 protein, Ambrosia artemisiifolia RA5 protein, Ambrosia trifida ragweed allergen Ra5 short ragweed component RA5 |
Origin of Product |
United States |
Molecular Architecture and Diversity of Ambrosia Group 5 Allergens
Primary Amino Acid Sequence Characteristics and Conservation
The Group 5 allergens from different ragweed species, while homologous, display notable variations in their primary amino acid sequences. These differences in sequence length and composition contribute to their distinct allergenic profiles. The primary allergens in this group are Amb a 5 from short ragweed (Ambrosia artemisiifolia), Amb p 5 from western ragweed (Ambrosia psilostachya), and Amb t 5 from giant ragweed (Ambrosia trifida). uniprot.orguniprot.orgkarger.com
Amb a 5 is a 45-amino acid protein, while the mature Amb t 5 protein consists of 40 amino acids. karger.com In contrast, Amb p 5 is a larger protein at 77 amino acids in length. uniprot.org The sequence homology between these allergens is approximately 45%, indicating a conserved structural framework but also significant regions of variability. utmb.edu This level of identity is sufficient to place them within the same allergen group, where similarities in tertiary structure and biological function are also considered. utmb.edu
A key feature in the primary sequence of these allergens is the presence of conserved cysteine residues that are crucial for maintaining their three-dimensional structure through disulfide bonds. karger.comuniprot.org For instance, Amb a 5 contains four disulfide bonds. karger.com T-cell epitope mapping has identified specific regions within the sequences of Amb a 5 (residues 27-36: PWQVVCYESS) and Amb t 5 (residues 24-34: KYCVCYDSKAI) that are recognized by the immune system. nih.gov
Table 1: Comparison of Primary Sequence Characteristics of Ambrosia Group 5 Allergens
| Allergen | Species | UniProt Acc. | Length (Amino Acids) | Sequence |
|---|---|---|---|---|
| Amb a 5 | Ambrosia artemisiifolia | P02878 | 45 | VLPCGNNCHGKVGNFCCNPI GKFGWQVVCYESSKCCKK |
| Amb p 5a | Ambrosia psilostachya | P43174 | 77 | MKFVSLLFLFSLFLFLQSIHAQVLPCGNNCHGKVGNFCCNPI GKFGWQVVCYESSKCCKK |
| Amb t 5 | Ambrosia trifida | P10414 | 73 | MKLLSLFLLVSLLLLLSQSQADDGLCYEGTNCGKVGKYCCSPIGKYCVCYDSKAICNKNCT |
Note: The sequences provided are the full precursor proteins as listed in UniProt. The mature allergen length may be shorter.
Structural Domains and Folding Patterns
The three-dimensional structures of Ambrosia Group 5 allergens are characterized by a compact fold stabilized by multiple disulfide bonds. Nuclear Magnetic Resonance (NMR) spectroscopy studies have provided detailed insights into the structural organization of Amb a 5 and Amb t 5. uniprot.orgkarger.comnih.gov
The disulfide bonds are critical for maintaining the correct folding and, consequently, the allergenic activity of these proteins. For instance, in Amb a 5, four disulfide bonds have been identified with the following connectivity: Cys4-Cys39, Cys11-Cys26, Cys18-Cys32, and Cys19-Cys43. uniprot.org Similarly, Amb t 5 contains four disulfide bonds. uniprot.org The reduction of these disulfide bonds to free sulfhydryl groups has been shown to be necessary for an optimal T-cell response to certain peptide segments of Amb a 5 and Amb t 5. nih.gov
Table 2: Structural Features of Ambrosia Group 5 Allergens
| Allergen | PDB ID | Experimental Method | Key Structural Features | Disulfide Bond Connectivity |
|---|---|---|---|---|
| Amb a 5 | - | NMR Spectroscopy | C-terminal alpha-helix, antiparallel beta-sheet, loops | Cys4-Cys39, Cys11-Cys26, Cys18-Cys32, Cys19-Cys43 |
| Amb t 5 | 2BBG, 1BBG | NMR Spectroscopy | C-terminal alpha-helix, triple-stranded antiparallel beta-sheet, loops | Cys38-Cys68, Cys44-Cys59, Cys51-Cys61, Cys52-Cys72 (numbering from precursor) |
| Amb p 5a | - | Homology Modeling | - | By similarity: Cys26-Cys61, Cys33-Cys48, Cys40-Cys54, Cys41-Cys65 (numbering from precursor) |
Isoform Heterogeneity and Molecular Variants
A significant aspect of the molecular biology of Ambrosia Group 5 allergens is the existence of multiple isoforms and variants within and between species. This heterogeneity can influence the allergenic potential and the cross-reactivity patterns observed in allergic individuals.
Two isoforms of Amb a 5, designated isoform 'a' and 'b', have been characterized. karger.com These isoforms arise from differences at the C-terminus. The cDNA for isoform 'a' encodes a 55-residue protein that is thought to be enzymatically cleaved to the mature 45-amino acid form. In contrast, the cDNA for isoform 'b' contains a stop codon that results in a shorter 44-amino acid protein. karger.com
In western ragweed, multiple forms of Amb p 5 have been identified and are broadly classified into two groups: Amb p VA and Amb p VB variants. The Amb p VA variants exhibit high sequence homology (around 90% identity) to Amb a 5. Conversely, the Amb p VB variants share a lower sequence homology of approximately 65% with Amb a 5 and are characterized by having five to seven cysteine residues, in contrast to the eight found in Amb a 5 and Amb t 5. nih.gov Specifically, two cysteine residues that form disulfide bonds in other Group 5 allergens are substituted in the Amb p VB1 and Amb p VB2 variants. nih.gov
Table 3: Known Isoforms and Variants of Ambrosia Group 5 Allergens
| Species | Allergen | Isoform/Variant | Key Characteristics |
|---|---|---|---|
| Ambrosia artemisiifolia | Amb a 5 | Isoform a | 45 amino acids (mature form) |
| Isoform b | 44 amino acids | ||
| Ambrosia psilostachya | Amb p 5 | Amb p VA variants | ~90% sequence identity with Amb a 5 |
| Amb p VB variants | ~65% sequence identity with Amb a 5; fewer cysteine residues |
This molecular diversity among the Group 5 allergens of Ambrosia highlights the complexity of ragweed allergy and underscores the importance of considering these variations in the development of diagnostic and therapeutic strategies.
Genomic Organization and Evolutionary Dynamics
Gene Identification, Cloning, and Expression Analysis
The identification and characterization of Group 5 allergen genes have been pivotal in understanding their structure and function. The gene encoding Amb a 5 from short ragweed (Ambrosia artemisiifolia) has been successfully cloned and sequenced. nih.gov Analysis of the genomic DNA revealed that the Amb a 5 gene is devoid of introns. nih.gov The initial cDNA cloning deduced an amino acid sequence that included an additional 10 amino acids at the C-terminus compared to the protein isolated from pollen, suggesting post-translational enzymatic cleavage. nih.gov
Similarly, the cDNA for Amb t 5 from giant ragweed (Ambrosia trifida) was cloned using the polymerase chain reaction (PCR) with degenerate primers, a method that proved effective where traditional library screening was difficult. nih.gov This work confirmed the amino acid sequence and identified a leader sequence. nih.gov
Recombinant versions of both Amb a 5 and Amb t 5 have been expressed in Escherichia coli for further study. nih.govnih.gov Recombinant Amb a 5 was shown to bind to IgG and IgE antibodies from allergic individuals and could effectively stimulate histamine (B1213489) release from their basophils. nih.gov Comparative studies have shown that while recombinant Amb t 5 is structurally and functionally very similar to its native counterpart, recombinant Amb a 5 exhibits about half the antibody-binding activity of the native protein, though it remains effective at stimulating T-cells. nih.gov This highlights potential differences in folding and conformation when expressed in a bacterial system. nih.gov
Expression analysis has revealed that the transcription of Ambrosia allergen genes can be influenced by environmental factors. For instance, studies on Ambrosia artemisiifolia pollen from plants exposed to elevated ozone levels showed increased expression of most allergen expressed-sequence tags (ESTs), in some cases up to 2.9-fold higher than controls. plos.org Similarly, elevated CO2 and drought stress have been shown to increase the expression of ESTs encoding allergenic ragweed proteins. nih.gov
| Allergen | Species | Cloning Method | Key Findings |
| Amb a 5 | Ambrosia artemisiifolia (short ragweed) | cDNA and genomic DNA cloning | Gene lacks introns; expressed protein is likely cleaved at the C-terminus. nih.gov |
| Amb t 5 | Ambrosia trifida (giant ragweed) | PCR with degenerate primers | Full nucleotide and deduced amino acid sequence, including a leader sequence, were determined. nih.gov |
Genome Duplication Events and Gene Family Expansion
The evolution of the Group 5 allergens is intricately linked to broader genomic events, particularly gene and genome duplication. The genomes of Ambrosia species, like other members of the Asteraceae family, show evidence of whole-genome duplication events. researchgate.netnih.gov These large-scale duplications provide the raw genetic material for the evolution of new gene functions. A significant proportion of genes expressed in pollen are the result of duplication events. nih.gov
Specifically for allergens, the percentage of duplicated genes is markedly higher than in non-allergenic pollen-expressed genes. nih.gov In the giant ragweed genome, gene duplication events are prevalent among putative pollen allergens. researchgate.net Chromosome-level genome assemblies of both A. artemisiifolia and A. trifida have localized the genes for the main allergens, revealing that some form clusters with multiple copies, which is indicative of gene family expansion. researchgate.net This expansion is a key mechanism for increasing the diversity and quantity of allergenic proteins produced by the plant.
| Genomic Event | Organism(s) | Impact on Allergens |
| Whole-Genome Duplication | Ambrosia species (Asteraceae family) | Provided raw material for allergen gene evolution. researchgate.netnih.gov |
| Gene Duplication | Pollen-producing plants | Higher frequency in allergen-coding genes compared to non-allergen genes. nih.gov |
| Gene Family Expansion | Ambrosia artemisiifolia, Ambrosia trifida | Formation of clusters of allergen genes, leading to increased diversity and production. researchgate.netresearchgate.net |
Mechanisms of Molecular Evolution and Adaptive Diversification
The Group 5 allergens and their encoding genes have been shaped by various mechanisms of molecular evolution, leading to the diversification observed today. While gene duplication provides the initial template, subsequent diversification is driven by other evolutionary forces. Despite the high rates of duplication, allergen-coding genes appear to have undergone purifying selection, which suggests that their primary biological functions are conserved. nih.gov
The Group 5 allergens from different ragweed species, such as Amb a 5 from short ragweed, Amb t 5 from giant ragweed, and Amb p 5 from western ragweed (Ambrosia psilostachya), exhibit about 45% sequence homology. allergen.org This level of similarity indicates divergence after the speciation events that separated these Ambrosia lineages. This divergence has led to immunological dissimilarities between the isoforms, affecting their cross-reactivity. nih.gov
Allergenic protein families within Ambrosia can be categorized into "conservative" types, which are pervasive across many species, and "specific" types, which are allergenic only in closely related species. researchgate.net This framework helps to understand the origin and diversification of allergens like the Group 5 family.
Immune Recognition Mechanisms and Epitope Mapping
B-Cell Epitope Characterization
B-cell epitopes are the portions of the allergen recognized by antibodies. Their characterization is crucial for understanding the nature of the allergic sensitization and the potential for cross-reactivity.
For inhaled allergens, conformational epitopes, which are formed by amino acids that are brought together by the protein's three-dimensional folding, are the primary targets for Immunoglobulin E (IgE) antibodies. nih.govinbio.com The structural integrity of the allergen is therefore critical for antibody binding.
Studies on Amb t 5, a small 5 kDa protein, have utilized Nuclear Magnetic Resonance (NMR) spectroscopy to determine its three-dimensional structure, providing a basis for analyzing its antigenic sites. nih.gov By creating mutations in Amb t 5 residues predicted to be on the protein's surface and accessible to antibodies, researchers have identified critical regions for antibody binding. Mutations clustered in the third loop of Amb t 5 were found to drastically reduce its antigenicity across sera from multiple allergic individuals, suggesting this region forms an immunodominant conformational B-cell epitope. nih.gov This indicates that, similar to T-cell recognition, antibody recognition of Amb t 5 is primarily directed towards a single, dominant site. nih.gov
Linear epitopes are formed by a continuous sequence of amino acids in the protein chain. While conformational epitopes are generally considered more important for IgE binding to globular inhaled allergens, linear epitopes can still play a role. nih.govinbio.com However, research suggests that the major antibody binding sites on Amb a 5 and Amb t 5 are largely distinct and conformational, as demonstrated by the high degree of species-specificity with little to no cross-reactivity in antibody binding. nih.gov
While direct identification of linear B-cell epitopes for Ambrosia group 5 allergens is not extensively documented, studies on homologous group 5 allergens from grass pollen have identified linear epitopes located within the flexible linker region of the protein. frontiersin.org This suggests that while the rigid domains may present conformational epitopes, linear sequences in more flexible parts of the molecule could also contribute to allergenicity. frontiersin.org
T-Cell Epitope Mapping and Major Histocompatibility Complex (MHC) Association
T-cell recognition of allergens is a critical step in orchestrating the allergic immune response. It involves the presentation of peptide fragments of the allergen by MHC molecules on the surface of antigen-presenting cells (APCs) to T-cells.
The immune response to Group 5 allergens is strongly influenced by an individual's Human Leukocyte Antigen (HLA) class II genotype. Studies in human populations have shown that IgE and IgG antibody responses to Amb a 5 are highly associated with the HLA-DR2/Dw2 haplotype, specifically DRB11501. aai.org The full haplotype linked to Amb a 5 response in Caucasians is DRB11501, DRB50101, DQA10102, and DQB10602. aai.org The response to Amb t 5 is also significantly, though less strongly, associated with DRB11501. aai.org
Research using transgenic mice expressing human HLA-DQ6 and HLA-DQ8 molecules has provided detailed insights into T-cell epitope presentation. These studies revealed that different HLA molecules present distinct sets of peptide epitopes from Amb a 5 and Amb t 5. aai.orgnih.gov For instance, when immunized with whole short ragweed extract, HLA-DQ6-restricted T-cells recognized a determinant within residues 11-30 of Amb a 5, whereas HLA-DQ8 mice strongly recognized the 1-20 residue peptide. aai.orgnih.gov For Amb t 5, both transgenic lines recognized the 21-40 peptide, with an additional DQ6-restricted epitope in the 1-20 region. aai.orgnih.gov These findings highlight the specificity of HLA class II polymorphism in determining allergen sensitivity. aai.orgnih.gov
Table 1: HLA-DQ Restricted T-Cell Epitopes of Amb a 5 and Amb t 5 in Transgenic Mice
| Allergen | Immunogen | HLA Restriction | Recognized Peptide Region |
| Amb a 5 | Whole SRW Extract | HLA-DQ6 | 11-30 |
| Whole SRW Extract | HLA-DQ8 | 1-20 | |
| Amb t 5 | Purified Amb t 5 | HLA-DQ6 & HLA-DQ8 | 21-40 |
| Purified Amb t 5 | HLA-DQ6 | 1-20 |
Data sourced from studies on HLA-transgenic mice. aai.orgnih.gov
Following presentation by MHC molecules, T-cell receptors (TCRs) on the surface of T-cells recognize the peptide-MHC complex. The small size of Amb a 5 (45 amino acids) limits the number of potential T-cell epitopes. karger.com
Studies in mice have mapped an immunodominant T-cell epitope of Amb a 5 to the amino acid sequence 27-36 (PWQVVCYESS) in BALB/c mice (H-2d). nih.gov In the same mouse strain, a T-cell epitope for Amb t 5 was mapped to residues 24-34 (KYCVCYDSKAI). nih.gov Interestingly, disulfide bonds within the allergens were found to be important for T-cell reactivity, as reduction to free sulfhydryl (SH) groups was necessary for the response of certain T-cell hybridomas. nih.gov
In humans, analysis of T-cell responses to Amb a 5 revealed a dominant usage of a specific TCR beta-chain, Vβ5.2. nih.gov In polyclonal T-cell lines from two unrelated allergic subjects, approximately 30% of the cells were positive for Vβ5.2/5.3. nih.gov A specific Th2 clone that responds to Amb a 5 was found to express TCRs composed of Vβ5.2 and Vα8 chains, indicating a restricted TCR usage in the recognition of this minor allergen. nih.gov
Table 2: Identified T-Cell Epitopes of Group 5 Allergens
| Allergen | Species | MHC/Haplotype | Epitope Sequence/Region |
| Amb a 5 | Mouse | H-2d | 27-36 (PWQVVCYESS) |
| Amb t 5 | Mouse | H-2d | 24-34 (KYCVCYDSKAI) |
Data sourced from T-cell mapping studies in mice. nih.gov
Allergen-Antibody Interaction Specificity
The interaction between Group 5 allergens and antibodies, particularly IgE, is highly specific. Allergic sera from humans and antisera from hyperimmunized animals directed against either Amb a 5 or Amb t 5 demonstrate a significant degree of species specificity. nih.gov There is little to no cross-reactivity observed between these two homologous allergens, which suggests that their major antibody-binding epitopes are distinct. nih.govvulcanchem.com
This specificity is rooted in differences in their surface-exposed amino acid residues that constitute the conformational B-cell epitopes. As mentioned, the immunodominant antigenic site of Amb t 5 is located in its third loop. nih.gov Mutations in this region significantly impair antibody binding. nih.gov The lack of conservation of key antigenic sites between Amb a 5 and Amb t 5 further explains the observed specificity and limited cross-reactivity. karger.com This high specificity has implications for diagnostics and immunotherapy, indicating that sensitization to one species of ragweed may not automatically confer reactivity to another at the level of Group 5 allergens.
Environmental Regulation of Allergen Expression and Potency
Effects of Elevated Atmospheric Carbon Dioxide Concentrations on Allergen Production
Increasing atmospheric carbon dioxide (CO2) concentrations, a key driver of climate change, have been demonstrated to directly impact the allergen production of Ambrosia artemisiifolia. Experimental studies have consistently shown that elevated CO2 levels stimulate the growth of ragweed plants, leading to increased pollen production. nih.govharvard.edu
A doubling of the atmospheric CO2 concentration from 350 to 700 µL L(-1) resulted in a 61% increase in ragweed pollen production. nih.govharvard.edu Furthermore, research comparing pre-industrial, current, and projected future CO2 levels found that pollen production increased by 131% at current CO2 levels (370 µmol mol-1) and by 320% at projected levels (600 µmol mol-1) compared to pre-industrial concentrations (280 µmol mol-1). researchgate.netresearchgate.net This increase in pollen output is attributed to a greater number and size of floral spikes on the plants. researchgate.netusda.gov
Crucially, elevated CO2 not only increases the quantity of pollen but also enhances its allergenic content. Specifically, the concentration of the major allergen Amb a 1 has been shown to increase in pollen from ragweed plants grown under higher CO2 conditions. nih.govresearchgate.netnih.gov One study reported a 70% increase in Amb a 1 production when CO2 levels were raised from current levels. fishersci.com Another detailed analysis revealed that while total pollen protein remained unchanged, the amount of Amb a 1 significantly increased by 1.8 times between pre-industrial and projected future CO2 concentrations and by 1.6 times between current and projected future levels. researchgate.netnih.gov This suggests that future increases in atmospheric CO2 could directly heighten the allergenicity of ragweed pollen. researchgate.netnih.gov
Field studies comparing urban and rural environments have also provided insights. While one study did not find a statistically significant difference in Amb a 1 concentration between a rural area with lower CO2 and an urban area with higher CO2, it did note a trend of increased Amb a 1 in the urban location. nih.gov This aligns with the general understanding that urban areas, often characterized by higher CO2 concentrations, can foster conditions that lead to greater pollen production and allergenicity. researchgate.net
Table 1: Effect of Elevated CO2 on Ragweed Pollen and Amb a 1 Production
| CO2 Concentration (ppm) | Pollen Production Increase (relative to pre-industrial levels) | Amb a 1 Concentration (ng/µg of pollen) | Reference |
|---|---|---|---|
| 280 (Pre-industrial) | - | - | researchgate.netresearchgate.netnih.gov |
| 370 (Current) | +131% | - | researchgate.netresearchgate.net |
| 320 ± 54.8 (Rural) | - | 1.63 ± 0.3 | nih.gov |
| 380-400 | - | 1.88 | nih.gov |
| 440 ± 78.5 (Urban) | - | 2.04 ± 0.7 | nih.gov |
| 500-520 | - | 3.14 | nih.gov |
| 600 | +320% | - | researchgate.netresearchgate.net |
| 600-620 | - | 4.44 | nih.gov |
| 700 | +61% (relative to 350 ppm) | - | nih.govharvard.edu |
| 1000-1100 | - | 5.36 | nih.gov |
Influence of Drought Stress on Pollen Allergenicity
Drought, another environmental stressor exacerbated by climate change, also plays a role in modulating the allergenicity of Ambrosia pollen. Research indicates that drought stress can lead to an increase in the expression of allergenic proteins in ragweed pollen. nih.govresearchgate.net
A transcriptomic analysis using SuperSAGE revealed that drought stress altered the pollen transcriptome, leading to an increase in expressed sequence tags (ESTs) that encode for allergenic ragweed proteins (Amb a). nih.govresearchgate.net This suggests that under drought conditions, the allergenic potential of ragweed pollen is enhanced at a molecular level. nih.govresearchgate.net Interestingly, while drought stress was found to decrease pollen viability, it simultaneously increased the levels of individual flavonoid metabolites within the pollen. nih.gov Flavonoids have been linked to influencing the IgE-binding of allergens. nih.gov
The interplay between drought and elevated CO2 is complex. While drought alone decreases pollen viability, elevated CO2 can partially mitigate this effect. nih.gov However, both elevated CO2 and drought stress have been shown to increase the expression of allergenic proteins. nih.gov
Modulation by Air Pollutants (e.g., Ozone, Nitrogen Dioxide, CO, SO2)
Air pollutants prevalent in urban and industrialized areas can significantly influence the allergenicity of Ambrosia pollen. Pollen from ragweed plants growing in polluted environments, such as along high-traffic roads, has been found to be more allergenic than pollen from rural areas. nih.govd-nb.info This increased allergenicity can be attributed to several mechanisms.
Pollutants can physically interact with pollen grains, leading to the release of paucimicronic particles (subpollen particles) that can penetrate deeper into the respiratory system. jiaci.org Additionally, pollutants can alter the chemical composition of pollen. For instance, exposure to pollutants can lead to an increased production of allergenic proteins. researchgate.net
Nitrogen dioxide (NO2), a common pollutant from vehicle exhaust, has been shown to affect the protein composition of pollen. mdpi.com Fumigation of ragweed plants with elevated NO2 has been linked to the S-nitrosylation of proteins, with the major allergen Amb a 1 being a potential candidate for this modification. frontiersin.org Post-translational modifications like nitration, which can be caused by the presence of ozone and NO2, can alter the structure of allergens and potentially increase their allergenicity. frontiersin.org
Ozone (O3), another major air pollutant, has also been implicated in increasing the allergen content of pollen from other plant species, suggesting a similar effect could occur in Ambrosia. researchgate.net The interaction between different pollutants and pollen is complex and can vary depending on the specific pollutant, pollen species, and exposure conditions. mdpi.com
Dynamics of Subpollen Particle Release and Allergen Content
Ambrosia pollen grains can release subpollen particles (SPPs) of respirable size (0.5 to 4.5 µm) upon hydration, such as during rainfall or in the humid environment of the respiratory tract. nih.govplos.org These SPPs are significant carriers of Ambrosia allergens, including the major allergen Amb a 1. nih.govnih.govresearchgate.net In fact, the SPP fraction has been found to contain the highest proportion (94%) of the ragweed allergome. nih.govresearchgate.net
The release of these smaller, allergen-laden particles is a crucial factor in respiratory allergies, as they can penetrate deeper into the lower airways than whole pollen grains. nih.govresearchgate.netresearchgate.net The release of SPPs can occur through the pores of intact pollen grains or through the rupture of the grain itself. researchgate.netbohrium.comcabidigitallibrary.org Environmental factors such as the chemical composition of rainwater and wind speed can influence the dynamics of SPP release. researchgate.netbohrium.comcabidigitallibrary.org For instance, both osmotic shock from rainwater and mechanical shock from wind can trigger the discharge of SPPs. researchgate.netbohrium.comcabidigitallibrary.org Acidic rainwater and higher wind speeds have been shown to increase the number of releasing pollen grains. researchgate.netbohrium.comcabidigitallibrary.org
A quantitative proteomic study revealed that while the aqueous pollen protein extract (APE) was richest in Amb a 3, Amb a 5, and Amb a 6, the SPP fraction contained the largest quantities of the major allergen Amb a 1 and the minor allergen Amb a 4. nih.govresearchgate.net This highlights the important role of SPPs in the sensitization to short ragweed. nih.govresearchgate.net Furthermore, SPPs also contain NADH oxidases, which can generate reactive oxygen species (ROS), contributing to the inflammatory response in the airways. nih.gov
Table 2: Allergen Distribution in Ragweed Pollen Fractions
| Pollen Fraction | Key Allergen Enrichment | Reference |
|---|---|---|
| Subpollen Particles (SPP) | Amb a 1, Amb a 4 | nih.govresearchgate.net |
| Aqueous Pollen Protein Extract (APE) | Amb a 3, Amb a 5, Amb a 6 | nih.govresearchgate.net |
| Total Pollen Protein Extract (TOT) | Amb a 8 | nih.govresearchgate.net |
Computational and Systems Biology Approaches
In Silico Modeling of Allergen Structure and Dynamics
The three-dimensional (3D) structures of allergens are fundamental to understanding their function and their interaction with the immune system. nih.gov Computational, or in silico, modeling techniques are crucial for determining and analyzing these structures, especially for proteins that are difficult to crystallize.
Nuclear Magnetic Resonance (NMR) spectroscopy has been a key technique for elucidating the 3D structures of ragweed allergens in solution. The structure of Amb t 5, an allergen from giant ragweed (Ambrosia trifida), was determined using homonuclear NMR experiments. nih.gov This approach identifies the spin systems of individual amino acids and establishes their sequential connections through space, allowing for the reconstruction of the protein's fold. nih.gov For other allergens, where larger quantities of protein are needed, recombinant versions are often produced for analysis. nih.gov
Molecular dynamics (MD) simulations offer a powerful tool to study the movement and conformational changes of allergens over time. Constant pH MD simulations have been used to investigate the profilin allergen Amb a 8 from short ragweed (Ambrosia artemisiifolia). frontiersin.org These simulations revealed that despite having a structure very similar to other profilins like Art v 4 and Bet v 2, Amb a 8 exhibits distinct differences in conformational flexibility depending on the pH. frontiersin.org This pH-dependent flexibility is linked to the allergen's thermal stability, which in turn can influence how it is processed by the immune system. frontiersin.org The stability of allergens like Amb t 5 is often enhanced by the presence of disulfide bonds, which reduce the protein's mobility. nih.gov
Homology modeling is another valuable in silico technique, used when the structure of a closely related protein (a homolog) is known. This method was used to create 3D models of several vegetable profilins, including Amb a 8. acs.org By comparing these models to existing crystal structures and refining them with MD simulations, researchers can assess their quality and gain insights into their surface properties and potential epitope locations. acs.org Studies have reported detailed 3-dimensional structures for both Amb a 5 and Amb t 5, noting variations in their beta-sheet cores but similar C-terminal helices. nih.gov
Table 1: In Silico Methods for Ambrosia Allergen Structure Analysis
| Allergen | Method | Key Findings |
|---|---|---|
| Amb t 5 | NMR Spectroscopy | Determination of 3D structure; mobility is reduced by disulfide bonds. nih.gov |
| Amb a 5 | 3D Structure Analysis | Composite 3D structure reported with a distinct beta-sheet core and C-terminal helix. nih.gov |
| Amb a 8 | Molecular Dynamics (MD) Simulations | pH-dependent conformational flexibility influences thermal stability. frontiersin.org |
| Amb a 8 | Homology Modeling & MD | Art v 4 profilin was found to be an acceptable template for modeling the 3D structure. acs.org |
Proteomic and Transcriptomic Profiling of Allergen Expression
The combination of proteomics (the large-scale study of proteins) and transcriptomics (the study of the complete set of RNA transcripts) has significantly expanded our knowledge of the full spectrum of allergens present in ragweed pollen.
A "Proteomics-Informed-by-Transcriptomics" approach has been particularly effective for the non-model plant species Ambrosia artemisiifolia. plos.orgnih.gov Because the number of documented ragweed proteins in public databases was limited, researchers first performed deep RNA sequencing (RNA-seq) of short ragweed pollen to build a comprehensive transcriptomic dataset. plos.orgnih.gov This process yielded 7,991 assembled transcript sequences, which were then translated into a protein database of 9,678 sequences. plos.org This database informed subsequent mass spectrometry-based proteomic analyses, leading to the identification of 573 proteins in short ragweed pollen. plos.orgnih.gov
This combined approach, cross-referenced with IgE reactivity profiles from allergic patients, has led to the discovery of previously unknown allergens. plos.org While known allergens like Amb a 1 were identified, the analysis also revealed multiple new IgE-reactive proteins. These novel candidate allergens include members of protein families such as carbonic anhydrase, enolase, and polygalacturonase. plos.orgnih.gov
Furthermore, transcriptomic studies have shown that environmental factors can alter the expression profile of allergens in ragweed pollen. d-nb.inforesearchgate.net For instance, exposure to elevated atmospheric CO2 and drought stress has been shown to change the pollen transcriptome, leading to an increase in transcripts for known allergenic proteins (Amb a). researchgate.net Similarly, pollutants like ozone (O3) can significantly increase the abundance of allergen-related transcripts, such as those with homology to Amb a 10. d-nb.info This indicates that climate change and pollution may increase the allergenic potential of ragweed pollen. researchgate.net
Table 2: Transcriptomic and Proteomic Findings for Ambrosia artemisiifolia Pollen
| Analysis Type | Method | Key Findings |
|---|---|---|
| Transcriptomics | RNA Sequencing | Generated 7,991 assembled transcripts from pollen. plos.org |
| Proteomics | Mass Spectrometry | Identified 573 proteins in pollen, informed by transcriptomic data. plos.orgnih.gov |
| Allergome Analysis | 2D-Gel Electrophoresis & IgE Immunoblotting | Identified 7 new candidate allergens and new isoallergens of Amb a 1 and Amb a 3. plos.orgnih.gov |
| Environmental Transcriptomics | SuperSAGE | Elevated CO2 and drought stress altered the pollen transcriptome and increased expression of allergenic proteins. researchgate.net |
| Environmental Transcriptomics | Transcriptional Profiling | Exposure to ozone (O3) increased the abundance of allergen-related transcripts. d-nb.info |
Bioinformatics-Driven Prediction of Allergenic Epitopes
Bioinformatics plays a pivotal role in identifying allergenic epitopes—the specific parts of an allergen that are recognized by the immune system, particularly by IgE and T-cells. The in silico prediction of these epitopes is a crucial first step in designing tools for allergy diagnosis and developing epitope-based vaccines. nih.govresearchgate.net
A variety of immunoinformatics tools and databases, such as the Immune Epitope Database (IEDB), are used to predict B-cell and T-cell epitopes. nih.govresearchgate.net For the major ragweed allergen Amb a 11, a cysteine protease, researchers have used these tools to identify potential peptide sequences that could form the basis of a vaccine. nih.gov This process involves predicting peptides that can bind to Major Histocompatibility Complex (MHC) class I and class II molecules, which are essential for initiating a T-cell response. nih.gov
For Amb a 11, the peptide LVCFSFSLVLILGLV was identified as a promising CD4+ T-cell epitope, while GLMEPAFTYV was identified as a potential CD8+ T-cell epitope. nih.gov Molecular docking analyses were then used to simulate and validate the binding affinity of these peptides to their respective MHC molecules, showing strong interactions. nih.gov Crucially, experimental validation showed that the predicted T-cell epitope could stimulate T-cells from allergic patients without being recognized by IgE, a desirable characteristic for a safe vaccine. nih.gov Population coverage analysis predicted that this T-cell epitope would be effective for a large percentage of the European and world populations. nih.govresearchgate.net
Other bioinformatics platforms like AlgPred utilize different algorithms, such as those based on Support Vector Machines (SVM) or motif searching, to predict allergenicity. semanticscholar.orgbiolscigroup.us These tools can map potential IgE epitopes on a protein sequence. One study identified a homologous IgE epitope (VKNSWGTAWGEGGYI) in a cysteine proteinase from short ragweed, highlighting the cross-reactivity potential with allergens from other plants like kiwi and papaya. semanticscholar.orgbiolscigroup.us
Table 3: Predicted Allergenic Epitopes for Ambrosia Allergens
| Allergen Target | Epitope Type | Predicted Peptide Sequence | Bioinformatic Tool/Approach |
|---|---|---|---|
| Amb a 11 | CD4+ T-cell | LVCFSFSLVLILGLV | IEDB Prediction Tools. nih.gov |
| Amb a 11 | CD8+ T-cell | GLMEPAFTYV | IEDB Prediction Tools. nih.gov |
| Amb a 11 | B-cell | GKLVKFSEQQLVDC | IEDB Prediction Tools. nih.gov |
| Ambrosia artemisiifolia Cysteine Proteinase | IgE Epitope | VKNSWGTAWGEGGYI | AlgPred Mapping. semanticscholar.orgbiolscigroup.us |
Biotechnological Strategies for Allergen Modification and Recombinant Production
Recombinant Expression Systems and Purification Methodologies
The production of recombinant Group 5 allergens in high purity and sufficient quantities is a prerequisite for their structural and immunological characterization and for the development of molecular-based allergy diagnostics and therapeutics. Escherichia coli remains the most widely used expression system due to its rapid growth, high yield, and cost-effectiveness. nih.gov
Expression Systems: Recombinant Amb a 5 and Amb t 5 have been successfully produced in E. coli. researchgate.net The choice of expression vector and strain is critical. Vectors from the pET series, which utilize a strong T7 promoter under the control of the lac operator, are commonly employed. nih.govnih.gov This system allows for high-level protein expression upon induction with isopropyl β-D-1-thiogalactopyranoside (IPTG). nih.gov To overcome issues like protein misfolding and insolubility, expression can be performed at lower temperatures (e.g., 15-25°C) or by using specialized E. coli strains, such as BL21(DE3), which are deficient in certain proteases. nih.gov
Since Amb a 5 is a protein with multiple disulfide bonds that are critical for its tertiary structure, expression strategies may target the protein to the more oxidizing environment of the E. coli periplasm. allergome.orgmdpi.com This is achieved by engineering a signal sequence at the N-terminus of the allergen, which directs its translocation across the inner membrane, facilitating correct disulfide bond formation. mdpi.com
Purification Methodologies: To facilitate purification, recombinant allergens are typically expressed as fusion proteins with affinity tags. A polyhistidine-tag (His-tag) is frequently used, allowing for a straightforward, single-step purification process using immobilized metal affinity chromatography (IMAC), such as with Nickel-NTA (Ni-NTA) resin. nih.govnih.gov For instance, full-length cDNA of the Amb a 1 homolog, Amb a II, was expressed with an N-terminal polyhistidine tag in E. coli and purified to over 90% purity in a single step using Ni2+ ion affinity chromatography. nih.gov
Other fusion tags, such as the Small Ubiquitin-like Modifier (SUMO), have also been utilized. The SUMO tag can enhance the solubility and proper folding of the fusion protein. nih.govcusabio.com After purification via affinity chromatography, the tag can be proteolytically cleaved to yield the purified allergen. nih.gov A summary of common expression and purification elements is provided in Table 1.
| Component | Description | Purpose/Advantage | Reference(s) |
| Host System | Escherichia coli (e.g., BL21 strain) | Rapid growth, high yield, cost-effective, well-characterized genetics. | nih.govnih.gov |
| Expression Vector | pET-based vectors | Strong, inducible T7 promoter for high-level protein expression. | nih.gov |
| Localization | Periplasmic targeting | The oxidizing environment of the periplasm promotes correct disulfide bond formation, crucial for the folding of allergens like Amb a 5. | mdpi.com |
| Affinity Tag | Polyhistidine-tag (His-tag) | Allows for simple, one-step purification via Immobilized Metal Affinity Chromatography (IMAC). | nih.govnih.gov |
| Fusion Partner | SUMO (Small Ubiquitin-like Modifier) | Can improve the solubility and expression levels of the target allergen. | nih.govcusabio.com |
| Purification Method | Affinity Chromatography (e.g., Ni-NTA) | Binds the affinity-tagged protein, separating it from the majority of host cell proteins. | nih.gov |
| Cleavage | Protease (e.g., TEV, Thrombin) | Removes the affinity tag from the purified allergen to obtain the native sequence. | nih.gov |
Rational Design and Characterization of Hypoallergenic Allergen Variants
A major goal of allergen biotechnology is the creation of hypoallergenic variants, or "hypoallergens." These molecules are engineered to have reduced IgE-binding capacity, thereby minimizing the risk of IgE-mediated allergic side effects, while retaining the T-cell epitopes necessary to induce a therapeutic immune response and long-term tolerance. nih.gov
Rational Design: The design of hypoallergenic Amb a 5 variants relies on knowledge of its three-dimensional structure and the location of its B-cell (IgE) and T-cell epitopes. nih.govaai.org Structural analyses have revealed that Amb a 5 possesses an α-β motif that forms a groove, a feature shared with several other diverse allergens. nih.govresearchgate.net The conformational epitopes recognized by IgE antibodies are often dependent on the protein's tertiary structure, which is stabilized by disulfide bonds. allergome.orgnih.gov
Site-directed mutagenesis is a key technique used to rationally modify allergens. nih.gov By substituting specific amino acid residues that are critical for IgE binding, the allergenicity of the molecule can be significantly reduced. For other allergens, targeting cysteine residues to disrupt disulfide bonds has proven effective in destabilizing conformational IgE epitopes. nih.govinbio.com For Amb t 5, site-specific mutagenesis has been proposed as a method to create variants with diminished IgE-binding capacity. dntb.gov.ua
Computational immunoinformatics tools are increasingly used to predict the locations of B-cell and T-cell epitopes, guiding the mutagenesis strategy to ensure T-cell reactivity is preserved. tandfonline.comhealthdisgroup.us T-cell epitope mapping studies for Amb a 5 and Amb t 5 have identified specific peptide sequences that stimulate T-cell responses, providing a blueprint for designing hypoallergens that can still engage the T-cell-mediated arm of the immune system. aai.org
Characterization of Hypoallergens: Once engineered, the hypoallergenic properties of the allergen variants must be thoroughly characterized. This involves a series of in vitro and in vivo assays:
Reduced IgE Binding: This is commonly assessed using enzyme-linked immunosorbent assays (ELISA) and immunoblotting with sera from ragweed-allergic patients. The ability of the variant to inhibit the binding of IgE to the wild-type allergen is quantified. nih.govinbio.com
Reduced Allergenic Activity: The biological effect of reduced IgE binding is confirmed using cell-based assays. Basophil activation tests measure the release of inflammatory mediators (e.g., histamine) from the basophils of allergic individuals upon stimulation with the allergen variant. researchgate.net A significant reduction in mediator release compared to the wild-type allergen indicates lower allergenic activity.
Preserved T-cell Reactivity: To confirm that the variant can still induce a therapeutic immune response, its ability to stimulate T-cells is evaluated. T-cell proliferation assays using peripheral blood mononuclear cells (PBMCs) or T-cell clones from allergic patients are performed. nih.gov A successful hypoallergen should induce a proliferative response comparable to the wild-type allergen.
Engineering Approaches for Modified Allergen Constructs
Beyond single amino acid substitutions, more extensive engineering approaches can be employed to create novel allergen constructs with desirable immunological properties. These strategies often involve the use of allergen fragments or epitopes assembled into new molecular formats.
Peptide-Based and Multi-Epitope Vaccines: One promising approach is the development of peptide-based vaccines. This strategy involves identifying and synthesizing short, non-allergenic peptides that contain the dominant T-cell epitopes of the allergen. healthdisgroup.usresearchgate.net These peptides are incapable of cross-linking IgE on mast cells and basophils, rendering them inherently hypoallergenic. To enhance their immunogenicity, these T-cell epitope peptides can be linked to a carrier protein. For example, a successful vaccine for grass pollen allergy was developed by fusing allergen-derived peptides to the PreS protein from the hepatitis B virus. researchgate.net This approach could be applied to Amb a 5, using its known T-cell epitopes. aai.org
Another strategy is the creation of multi-epitope assembly peptides (MEPs), where several T-cell and B-cell epitopes are genetically linked together to form a single recombinant protein. smw.ch This allows for the precise combination of desired immunological features in a defined molecular construct.
Hybrid and Fusion Proteins: Allergen fragments can be reassembled to form novel "mosaic" proteins that lack the original conformational IgE epitopes but retain T-cell epitopes. nih.gov Furthermore, hybrid molecules can be constructed by fusing fragments from different allergens, potentially to address polysensitization. These advanced constructs represent the next generation of engineered allergen immunotherapies, moving from simple modifications of a single allergen to highly defined, multi-component vaccines.
Immunological Cross Reactivity Patterns
Cross-Recognition within Ambrosia Species Group 5 Allergens
Homologous Group 5 allergens have been identified in various Ambrosia species, leading to significant IgE cross-reactivity among their pollen extracts. thermofisher.com The primary allergens in this group include Amb a 5 from short ragweed (Ambrosia artemisiifolia), Amb t 5 from giant ragweed (Ambrosia trifida), and Amb p 5 from western ragweed (Ambrosia psilostachya). aai.orgkarger.com
Studies have demonstrated substantial allergenic cross-reactivity between Amb a, Amb p, and Amb t. thermofisher.com This suggests that immunotherapy based on a single Ambrosia species, such as A. artemisiifolia, could be effective for patients allergic to multiple ragweed pollens. thermofisher.com For instance, extracts from A. artemisiifolia can inhibit IgE reactivity to other ragweed species like A. psilostachya and A. trifida by over 90%. dovepress.com
Despite this high level of cross-reactivity at the T-cell level, the antibody response can be more species-specific. aai.org Allergic human sera and hyperimmunized animal antisera against Amb a 5 or Amb t 5 often show little to no cross-reactivity, indicating that the major antibody-binding epitopes on these two allergens are distinct. aai.orgnih.gov Inhibition studies have shown that while Amb a 5 can partially inhibit IgE binding to Amb t 5, Amb t 5 does not inhibit IgE binding to Amb a 5. karger.com This is likely due to the lower sequence homology of 45% between Amb a 5 and Amb t 5. karger.com
In contrast, Amb p 5 from western ragweed exhibits a high degree of cross-reactivity with Amb a 5. karger.com Variants of Amb p 5 share significant sequence identity with Amb a 5, with Amb p 5a showing 90% identity and Amb p 5b sharing approximately 65% identity. thermofisher.comkarger.com This high homology translates to similar allergenic potency in histamine (B1213489) release experiments. karger.com
Table 1: Cross-Reactivity within Ambrosia Species Group 5 Allergens
| Allergen | Source Species | Cross-Reactivity with Amb a 5 | Sequence Identity with Amb a 5 | Reference |
|---|---|---|---|---|
| Amb t 5 | Ambrosia trifida (Giant Ragweed) | Low at antibody level, present at T-cell level | 45% | aai.orgkarger.com |
| Amb p 5a | Ambrosia psilostachya (Western Ragweed) | High | 90% | thermofisher.comkarger.com |
| Amb p 5b | Ambrosia psilostachya (Western Ragweed) | Moderate | ~65% | thermofisher.comkarger.com |
Inter-Genera Cross-Reactivity with other Plant Group 5 Allergens
Cross-reactivity of Ambrosia Group 5 allergens extends beyond the genus to other plants, particularly within the Asteraceae family. A high degree of IgE cross-reactivity is observed between different species of Ambrosia and Artemisia (mugwort). thermofisher.com However, the major allergens of ragweed (Amb a 1) and mugwort (Art v 1) are unrelated proteins. karger.com Cross-reactivity between these weeds is often attributed to pan-allergens like profilins and calcium-binding proteins, as well as homologous allergens such as the pectate lyases (Amb a 1 and Art v 6) and defensin-like proteins (Amb a 4 and Art v 1). thermofisher.comkarger.com
While the Group 5 allergens are considered to have a more restricted distribution, some level of cross-reactivity with other plant families can occur. karger.com For example, a major Timothy grass pollen allergen, Phl p 4, has demonstrated IgE cross-reactivity with the major ragweed allergen, Amb a 1. thermofisher.com However, information specifically on the inter-genera cross-reactivity of Ambrosia Group 5 allergens is more limited compared to the well-documented cross-reactivity of major allergens like Amb a 1.
Molecular Basis of Cross-Reactive Epitopes
The basis for immunological cross-reactivity lies in the structural similarities of allergenic proteins, particularly in the regions known as epitopes, which are recognized by antibodies and T-cells. canadianallergyandimmunologytoday.com For Group 5 allergens, both linear and conformational epitopes play a role in their allergenicity and cross-reactivity.
Amb a 5 and Amb t 5 are small, basic proteins with a high cysteine content, forming multiple disulfide bonds that contribute to their stability. aai.orgresearchgate.net The three-dimensional structures of Amb a 5 and Amb t 5 have been determined by NMR spectroscopy, revealing a compact fold. nih.gov While they share about 50% sequence identity, the positions of their eight cysteine residues are conserved. aai.org
Studies have shown that T-cell recognition and cross-reactivity between Amb a 5 and Amb t 5 are dependent on the state of these cysteine residues. aai.org The conversion of disulfide bridges to free sulfhydryl groups is crucial for the T-cell response to certain peptides of these allergens. nih.gov For instance, a T-cell epitope from Amb a 5 (residues 27-36: PWQVVCYESS) and one from Amb t 5 (residues 24-34: KYCVCYDSKAI) have been mapped. nih.gov The cross-reactivity of T-cells specific to Amb t 5 with a peptide from Amb a 5 was found to be dependent on the reduction of a cysteine residue in the Amb a 5 peptide. aai.orgnih.gov
At the antibody level, the major B-cell epitopes of Amb a 5 and Amb t 5 are largely distinct, explaining the low antibody cross-reactivity. aai.org Mutational analysis of Amb t 5 has identified that mutations in the third loop of the protein drastically reduce antibody binding, suggesting this is an immunodominant site. nih.gov Homology modeling has identified three putative antigenic sites that are conserved between Amb a 5 and most Amb p 5 variants, which likely accounts for their high cross-reactivity. karger.com In general, sequence identities greater than 70% are often required to induce significant cross-reactivity between homologous allergens. karger.com
Table 2: Key Epitopes and Structural Features of Ambrosia Group 5 Allergens
| Allergen | Epitope/Feature | Location/Residues | Significance | Reference |
|---|---|---|---|---|
| Amb a 5 | T-cell epitope | PWQVVCYESS (27-36) | T-cell recognition | nih.gov |
| Amb t 5 | T-cell epitope | KYCVCYDSKAI (24-34) | T-cell recognition | nih.gov |
| Amb t 5 | Immunodominant B-cell epitope | Third loop | Major site for antibody binding | nih.gov |
| Amb a 5 / Amb t 5 | Conserved Cysteine Residues | 8 conserved positions | Structural stability and role in T-cell recognition | aai.org |
Advanced Analytical and Methodological Frameworks in Allergen Research
Spectrometric Characterization (e.g., Mass Spectrometry)
Mass spectrometry (MS) has become an indispensable tool for the characterization of Ambrosia allergens. Proteomic analyses using techniques like two-dimensional polyacrylamide gel electrophoresis (2D-PAGE) coupled with MS have successfully identified and characterized multiple allergens from short ragweed pollen, including Amb a 1, Amb a 3, Amb a 4, Amb a 5, Amb a 6, Amb a 8, Amb a 9, and Amb a 10. nih.gov This approach allows for the separation of complex protein mixtures from pollen extracts and the subsequent identification of individual allergenic proteins based on their mass-to-charge ratio.
Further immunoproteomic studies, which combine electrophoretic separation with immunoblotting using patient sera, followed by mass spectrometry, have been crucial in identifying the specific allergens that trigger an immune response in sensitized individuals. daneshyari.comnih.gov For instance, such studies have confirmed that variants of Amb a 1 are major allergens in canine atopic dermatitis, similar to their role in human allergies. daneshyari.comnih.gov
High-resolution mass spectrometry has also been employed to study the metabolism of various compounds, providing a powerful tool for identifying and characterizing metabolites. nih.gov While not directly applied to Amb a 5 in the provided context, this technology holds potential for understanding how the allergen might be processed in vivo.
Structural Biology Techniques (e.g., X-ray Crystallography, Nuclear Magnetic Resonance Spectroscopy)
The three-dimensional structures of Group 5 allergens from ragweed have been elucidated using structural biology techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy. karger.comnih.govnih.gov The structures of Amb a 5 from short ragweed (Ambrosia artemisiifolia) and Amb t 5 from giant ragweed (Ambrosia trifida) have been determined by NMR, revealing important insights into their conformation and potential antibody-binding sites. karger.comnih.gov These studies have shown that Amb a 5 is a small, basic protein with a compact fold stabilized by four disulfide bonds. karger.com
NMR spectroscopy has been instrumental in comparing the structures of native and recombinant Amb V allergens, demonstrating that while recombinant Amb t V was structurally indistinguishable from the native protein, recombinant Amb a V showed some differences in its antibody-binding activity, highlighting the importance of proper folding for allergenicity. nih.gov The determination of these structures provides a molecular basis for understanding the cross-reactivity observed between different Group 5 allergens, which show approximately 45% sequence identity. allergen.orgallergen.org
While X-ray crystallography has been used to determine the structures of other allergens, such as the major ragweed allergen Amb a 11 which exhibits a cysteine protease fold, its specific application to Amb a 5 is not detailed in the provided search results. nih.govresearchgate.net
Advanced Immunochemical Assays (e.g., ELISA, Immunoblot, Basophil Activation Tests for in vitro assessment)
A variety of advanced immunochemical assays are routinely used to investigate the allergenic properties of Ambrosia Group 5 allergens. Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used method for quantifying the concentration of specific allergens, such as Amb a 1, in pollen extracts and atmospheric samples. nih.gov ELISA has also been employed to assess the IgE reactivity of patients' sera to purified recombinant allergens. nih.gov
Immunoblotting, or Western blotting, is another key technique used to identify IgE-binding proteins in ragweed pollen extracts. nih.govresearchgate.net This method involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with sera from allergic individuals to detect which proteins are recognized by IgE antibodies. nih.govresearchgate.net
Basophil Activation Tests (BAT) provide a functional in vitro assessment of allergenicity. This assay measures the activation of basophils (a type of white blood cell) in response to an allergen, which is a key event in the allergic cascade. Studies have shown that purified Amb p 5 can induce histamine (B1213489) release from the basophils of ragweed-allergic patients, confirming its biological activity. allergen.org Furthermore, inhibition assays using these techniques can reveal the degree of cross-reactivity between allergens from different Ambrosia species. For example, Amb p 5 has been shown to strongly inhibit IgE binding to Amb a 5. allergen.org
Below is a table summarizing the application of these assays in the study of Ambrosia allergens.
| Assay | Application in Ambrosia Allergen Research | Key Findings |
|---|---|---|
| ELISA | Quantification of Amb a 1 in pollen and air samples; Assessment of IgE reactivity to recombinant allergens. | Allows for monitoring of allergen levels in the environment and determining patient sensitization profiles. |
| Immunoblotting | Identification of IgE-binding proteins in ragweed pollen extracts. | Revealed multiple IgE-reactive proteins, including isoforms of major allergens. |
| Basophil Activation Test (BAT) | Functional assessment of allergenicity by measuring basophil activation. | Confirmed the biological activity of purified Amb p 5 through histamine release. |
Omics Technologies (e.g., Genomics, Transcriptomics, Proteomics) for Allergen Discovery and Characterization
"Omics" technologies have revolutionized allergen research by providing a comprehensive view of the genes, transcripts, and proteins present in ragweed pollen.
Genomics and Transcriptomics , particularly through RNA sequencing (RNA-seq), have been pivotal in identifying the full repertoire of potential allergens in Ambrosia artemisiifolia. nih.govplos.org By sequencing the messenger RNA (mRNA) from pollen, researchers can identify the genes that are actively being expressed and translate them into protein sequences. plos.org This approach has led to the discovery of novel candidate allergens and has provided a more complete understanding of the ragweed allergome. nih.gov Transcriptomic studies have also been used to investigate how environmental factors, such as elevated ozone or carbon dioxide and drought stress, can alter the expression of allergen-encoding genes in ragweed pollen, potentially impacting its allergenicity. nih.govnih.govresearchgate.net
Proteomics , as mentioned earlier, utilizes mass spectrometry to identify and quantify the proteins present in a sample. nih.gov In the context of allergen research, proteomics has been used to create comprehensive maps of the proteins in ragweed pollen and sub-pollen particles. bg.ac.rs This has allowed for the identification of not only the known allergens but also their various isoforms. nih.gov Comparative proteomic studies have revealed differences in the protein composition of pollen and sub-pollen particles, which may explain why the smaller particles can induce more severe asthma symptoms. bg.ac.rs
The integration of transcriptomic and proteomic data provides a powerful strategy for allergen discovery and characterization. plos.org For example, a translated sequence database generated from RNA-seq data can be used to assign MS/MS spectra from proteomics experiments, leading to the confident identification of allergenic proteins. plos.org
| Omics Technology | Application in Ambrosia Allergen Research | Key Contributions |
|---|---|---|
| Genomics/Transcriptomics (RNA-seq) | Identification of allergen-encoding genes; Studying the effect of environmental stress on allergen expression. | Discovery of novel allergens; Understanding how climate change may affect pollen allergenicity. |
| Proteomics (Mass Spectrometry) | Comprehensive identification and quantification of proteins in pollen; Characterization of allergen isoforms. | Creation of detailed allergen profiles; Insights into the differences between pollen and sub-pollen particles. |
Q & A
Q. What methodological approaches are recommended for identifying and quantifying Group 5 allergens in Ambrosia pollen?
To identify Group 5 allergens (e.g., Amb a 5), use immunoblotting with IgE-specific antibodies from sensitized patients, combined with 2D electrophoresis and mass spectrometry for protein characterization . For quantification, ELISA assays with monoclonal antibodies specific to Amb a 5 are preferred due to their high sensitivity and reproducibility. Pollen samples should be collected during peak flowering seasons and standardized for protein extraction to minimize batch variability .
Q. How can researchers design longitudinal studies to monitor Ambrosia pollen dispersion and its correlation with allergenicity?
Employ aerobiological monitoring using Hirst-type volumetric spore traps at multiple geographic sites, calibrated to local climatic conditions (e.g., temperature, humidity). Pair pollen counts with clinical data on allergy symptom severity from sensitized populations. Statistical models (e.g., generalized additive models) should account for confounding variables like urbanization and land-use changes .
Q. What factors contribute to the invasive success of Ambrosia species, and how can these be integrated into ecological risk assessments?
Key factors include climate warming (extending flowering seasons), human-mediated dispersal (e.g., contaminated seed imports), and adaptive traits like high seed dormancy and drought tolerance. Use species distribution modeling (SDM) with climate scenarios (e.g., IPCC RCP 8.5) and GIS-based habitat suitability analyses to predict invasion pathways .
Advanced Research Questions
Q. How can contradictory findings in threshold pollen concentrations for allergic symptoms be resolved?
Studies report symptom thresholds ranging from 1–5 pollen grains/m³ due to variations in local pollen allergenicity and patient sensitization profiles. To resolve contradictions:
Q. What experimental designs are optimal for evaluating cross-reactivity between Ambrosia and other allergenic plants (e.g., Artemisia)?
- In vitro : Use IgE inhibition assays with purified allergens (e.g., Amb a 1 vs. Art v 1) to quantify cross-reactive epitopes.
- In vivo : Perform basophil activation tests (BAT) on patients sensitized to both taxa, comparing responses to native vs. recombinant allergens.
- Molecular dynamics : Model 3D structures of homologous allergens (e.g., lipid transfer proteins) to identify conserved epitopes .
Q. How can researchers optimize immunotherapy protocols for Ambrosia-induced allergies?
Sublingual immunotherapy (SLIT) efficacy depends on allergen extract standardization. Use bioequivalent units (e.g., Amb a 1 content in μg/mL) rather than weight/volume metrics. Trials should include:
- Double-blind, placebo-controlled designs with stratified randomization based on sensitization profiles.
- Longitudinal follow-ups to assess IgG4 seroconversion and sustained unresponsiveness .
Q. What genomic and proteomic tools are advancing the study of Ambrosia allergen evolution?
- Genomics : Chromosome-level assemblies (e.g., Ambrosia trifida genome) enable phylogenetic analysis of allergen gene families (e.g., pectate lyases).
- Transcriptomics : RNA-Seq of pollen under stress conditions (e.g., ozone exposure) identifies upregulated allergenic isoforms.
- CRISPR-Cas9 : Gene-edited Ambrosia lines can validate allergen function in murine models .
Methodological Challenges and Solutions
Q. How to address low concordance between skin prick tests (SPT) and molecular allergy diagnostics for Ambrosia?
SPT sensitivity varies due to extract heterogeneity. Solutions include:
- Standardizing SPT extracts using major allergens (Amb a 1, Amb a 5) quantified via mass spectrometry.
- Combining SPT with component-resolved diagnostics (CRD) using microarray chips (e.g., ImmunoCAP ISAC) .
Q. What strategies mitigate geographic biases in Ambrosia allergen research?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
